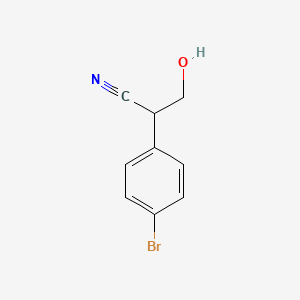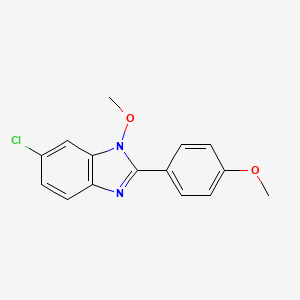![molecular formula C16H23N5O B2579521 [1-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 2380095-17-8](/img/structure/B2579521.png)
[1-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol, also known as PZM21, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a painkiller. PZM21 has shown promising results in preclinical studies as a non-addictive alternative to opioids for the treatment of chronic pain.
作用机制
[1-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol works by targeting the mu-opioid receptor, which is the same receptor targeted by traditional opioids. However, unlike opioids, this compound does not activate the receptor in a way that leads to addiction. Instead, this compound selectively activates a subset of mu-opioid receptors that are involved in pain relief, while avoiding the receptors that are involved in addiction.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain in animal models of chronic pain. It has also been shown to have a longer duration of action than traditional painkillers, making it a promising candidate for the treatment of chronic pain. This compound has also been shown to have fewer side effects than traditional opioids, such as respiratory depression and constipation.
实验室实验的优点和局限性
One advantage of [1-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol is its potential as a non-addictive alternative to opioids for the treatment of chronic pain. Another advantage is its longer duration of action, which could lead to fewer doses being needed for pain relief. However, one limitation of this compound is its limited availability, as it is still in the preclinical stage of development.
未来方向
One future direction for [1-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol is to continue preclinical studies to further investigate its potential as a non-addictive painkiller. Another future direction is to investigate the potential of this compound for the treatment of other conditions, such as anxiety and depression. Additionally, further research is needed to optimize the synthesis method for this compound to make it more widely available for research purposes.
合成方法
[1-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol was first synthesized by a team of researchers led by Bryan L. Roth at the University of North Carolina at Chapel Hill. The synthesis method involves a multi-step process that begins with the synthesis of a pyrazolo[1,5-a]pyrazine core, followed by the addition of a piperidine ring, and finally the addition of a pyrrolidine ring. The final step involves the conversion of the amine group to a hydroxyl group using a reductive amination reaction with formaldehyde and sodium cyanoborohydride.
科学研究应用
[1-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol has shown potential as a non-addictive painkiller in preclinical studies. It has been shown to be effective in reducing pain in animal models of chronic pain without the addictive properties of opioids. This compound has also been shown to have a longer duration of action than traditional painkillers, making it a promising candidate for the treatment of chronic pain.
属性
IUPAC Name |
[1-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c22-12-14-2-1-8-20(14)13-4-9-19(10-5-13)16-15-3-6-18-21(15)11-7-17-16/h3,6-7,11,13-14,22H,1-2,4-5,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXZRTBPCYFLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C3=NC=CN4C3=CC=N4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Methylbenzo[D]oxazol-5-YL)boronic acid](/img/structure/B2579443.png)




![N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2579450.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2579454.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2579457.png)
![6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2579458.png)

![2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579461.png)